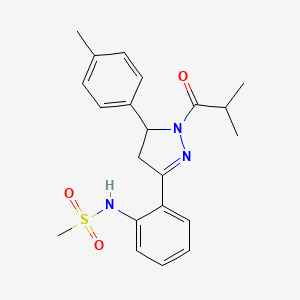![molecular formula C19H21F3N4O B2559545 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-15-9](/img/structure/B2559545.png)
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a pyridin-2-yl group, a piperidin-4-yl group, and a dihydropyridazin-3-one group . The trifluoromethyl group attached to the pyridine ring is a common motif in many bioactive molecules .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various reagents. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The trifluoromethyl group attached to the pyridine ring could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. The trifluoromethyl group on the pyridine ring, for example, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group, for example, could potentially affect the compound’s polarity and solubility .Applications De Recherche Scientifique
Stereochemical Studies and Synthesis Optimization
Research into stereochemistry and nucleophilic displacements on cyclopropyl substrates has led to improved synthesis methods for compounds like LY335979 trihydrochloride, an important modulator in drug resistance studies. These studies focus on the stereochemical outcomes of reactions involving cyclopropyl groups, which are relevant to the synthesis and optimization of compounds similar to the one (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).
Heterocyclic Chemistry and Ring-Opening Reactions
In the realm of heterocyclic chemistry, the ring-opening reactions of cyclopropane derivatives have been explored to produce various heterocyclic structures such as dihydropyrazoles and cyclopropane-fused pyridazinones. These reactions highlight the versatility of cyclopropyl-containing compounds in synthesizing complex heterocyclic frameworks, which could be relevant for developing new pharmaceuticals (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Biological Activity and Drug Discovery
Cyclopropyl derivatives have been identified as potent histamine H3 receptor inverse agonists, showing significant in vivo activity. These findings underline the potential of cyclopropyl and pyridazinone derivatives in cognitive enhancement and wake-promoting therapeutic applications, indicating a pathway for research into neurological disorders and sleep regulation (Hudkins, Josef, Becknell, Aimone, Lyons, Mathiasen, Gruner, & Raddatz, 2014).
Topoisomerase Inhibition and Anticancer Research
Cyclopropyl-quinolinecarboxylic acid derivatives have been evaluated for their interaction with mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. These studies contribute to the development of anticancer agents by targeting key cellular mechanisms, suggesting a research avenue for compounds with similar structures (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-9-23-18(15)25-10-7-13(8-11-25)12-26-17(27)6-5-16(24-26)14-3-4-14/h1-2,5-6,9,13-14H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHCERFRGQLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
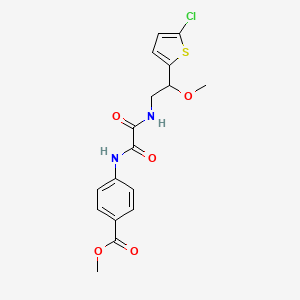
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
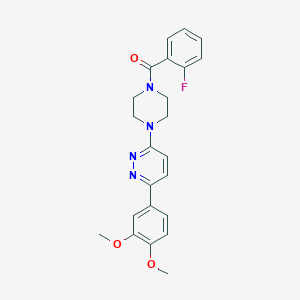
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)
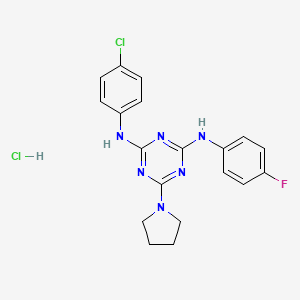
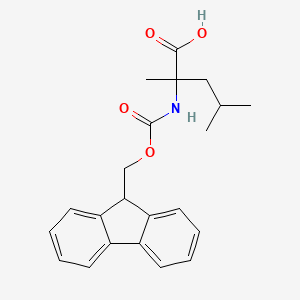
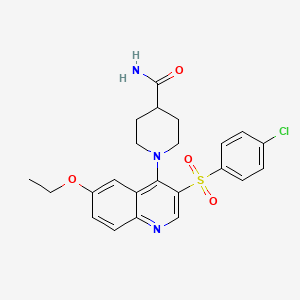
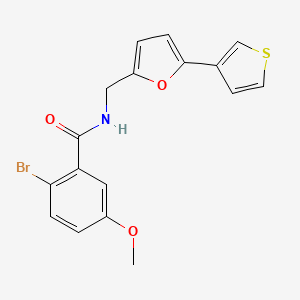
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
